molecular formula C37H51N5O7 B1200904 O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine

O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine

Cat. No.: B1200904
M. Wt: 677.8 g/mol
InChI Key: CKSDYJASHNGOOS-KTXOUVACSA-N
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Preparation Methods

The synthesis of EM-1745 involves several key steps, including esterification and cross-metathesis . The improved synthetic route developed for EM-1745 includes the following steps:

Industrial production methods for EM-1745 are not widely documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.

Chemical Reactions Analysis

EM-1745 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

EM-1745 has several scientific research applications, including:

Mechanism of Action

EM-1745 exerts its effects by inhibiting the enzyme 17β-hydroxysteroid dehydrogenase type 1. This enzyme catalyzes the reduction of estrone to estradiol using the cofactor NAD(P)H . EM-1745 interacts with both the substrate and cofactor binding sites, preventing the enzyme from catalyzing this reaction. This inhibition reduces the levels of estradiol, thereby potentially slowing the progression of estrogen-sensitive diseases .

Comparison with Similar Compounds

Properties

Molecular Formula

C37H51N5O7

Molecular Weight

677.8 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate

InChI

InChI=1S/C37H51N5O7/c1-37-15-14-25-24-13-11-23(43)16-21(24)10-12-26(25)27(37)17-22(33(37)47)8-6-4-2-3-5-7-9-29(44)48-18-28-31(45)32(46)36(49-28)42-20-41-30-34(38)39-19-40-35(30)42/h11,13,16,19-20,22,25-28,31-33,36,43,45-47H,2-10,12,14-15,17-18H2,1H3,(H2,38,39,40)/t22-,25+,26+,27-,28+,31+,32+,33-,36+,37-/m0/s1

InChI Key

CKSDYJASHNGOOS-KTXOUVACSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)CCCCCCCCC(=O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)CCC7=C3C=CC(=C7)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)CCCCCCCCC(=O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)CCC7=C3C=CC(=C7)O

Synonyms

EM-1745

Origin of Product

United States

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